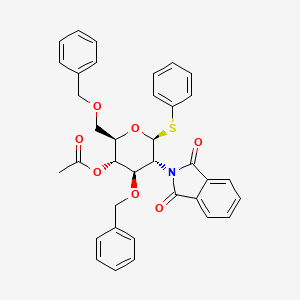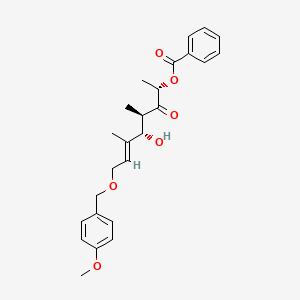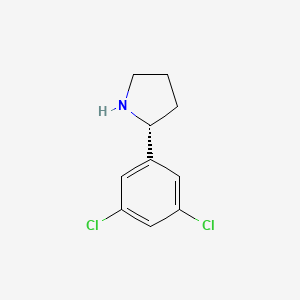
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure. This compound is characterized by its multiple acetoxy groups and a sulfinothioyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of the sulfinothioyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinothioyl group can yield sulfonyl derivatives, while reduction can produce thiol or sulfide derivatives.
Applications De Recherche Scientifique
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxy and sulfinothioyl groups play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(sulfinyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and the presence of both acetoxy and sulfinothioyl groups
Propriétés
Formule moléculaire |
C16H22O10S2 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfinothioyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S2/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)28(27)11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+,28?/m1/s1 |
Clé InChI |
VKYWPTXWSRXAEO-NGLYZRIXSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
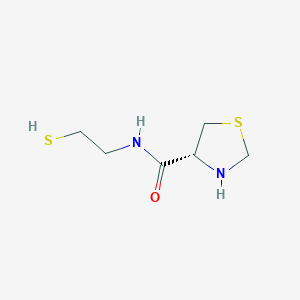
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
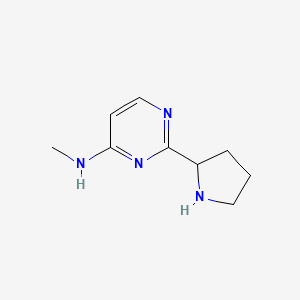
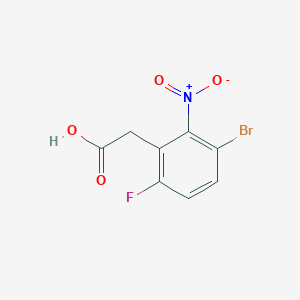
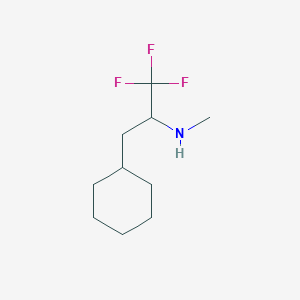
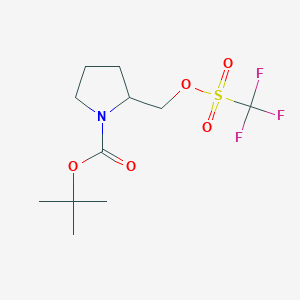
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
